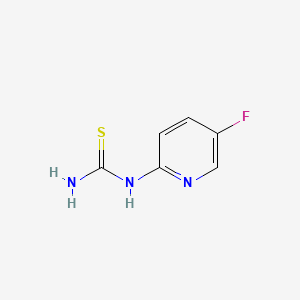

1-(5-Fluoropyridin-2-yl)thiourea

説明

1-(5-Fluoropyridin-2-yl)thiourea is an organosulfur compound that features a thiourea group attached to a fluorinated pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-2-yl)thiourea can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 5-fluoropyridine-2-amine with thiocyanate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves bulk synthesis techniques. These methods may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and optimized reaction parameters is crucial for large-scale production .

化学反応の分析

Types of Reactions: 1-(5-Fl

生物活性

Overview

1-(5-Fluoropyridin-2-yl)thiourea is an organosulfur compound characterized by a thiourea moiety linked to a fluorinated pyridine ring. Its chemical formula is , with a molecular weight of 171.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The compound can be synthesized through nucleophilic substitution reactions, typically involving 5-fluoropyridine-2-amine and thiocyanate in solvents like ethanol under elevated temperatures to ensure complete conversion.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Thiourea derivatives have been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. A study demonstrated that derivatives of thiourea, including those with similar structures, displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 32-64 |

| Pyrazolyl thiourea derivatives | Staphylococcus spp. | 32-64 |

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells. The mechanism involves targeting specific molecular pathways that regulate angiogenesis and cancer cell signaling .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 (liver cancer) | Bis-thiourea analogs | 1.50 - 18.82 |

| MCF-7 (breast cancer) | Thiourea derivatives | 7 - 20 |

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis and is a target for skin-whitening agents. Studies have shown that thiourea derivatives can act as competitive inhibitors of tyrosinase, suggesting their potential use in cosmetic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiourea derivatives found that certain structures exhibited potent activity against antibiotic-resistant strains. The study highlighted the importance of substituent groups on the thiourea scaffold in enhancing antibacterial potency.

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, a series of thiourea derivatives were tested against various tumor cell lines. Results indicated that modifications to the thiourea structure could significantly enhance cytotoxicity, with some compounds showing lower IC50 values than established chemotherapeutics like etoposide.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that thiourea derivatives, including 1-(5-fluoropyridin-2-yl)thiourea, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have been tested against multiple cancer cell lines, with IC50 values ranging from 3 to 14 µM, demonstrating significant cytotoxic effects compared to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thioureas are recognized for their antimicrobial activities. The incorporation of a fluorine atom in the structure of thioureas enhances their binding affinity to biological targets, improving their efficacy against resistant bacterial strains. For example, new benzoylthiourea derivatives have been synthesized and tested against various pathogens, showing promising antibacterial and antifungal activities .

Mechanisms of Action

The biological activity of thioureas is often linked to their ability to form hydrogen bonds and interact with specific molecular targets involved in disease pathways. For example, they can inhibit DNA topoisomerase and reverse transcriptase, making them potential candidates for antiviral therapies .

Materials Science

Synthesis of Functional Materials

this compound serves as a precursor for synthesizing novel materials with tailored properties. Its derivatives are utilized in creating polymers and chemosensors due to their ability to form coordination complexes with metal ions. This property is leveraged in applications ranging from environmental monitoring to drug delivery systems .

Flame Retardants and Thermal Stabilizers

Thiourea derivatives have been explored as additives in flame-retardant materials. Their thermal stability and ability to form char upon combustion make them suitable for enhancing the safety profiles of polymers used in construction and electronics .

Catalysis

Organocatalysis

Thioureas are recognized as effective organocatalysts in various organic reactions. Their nucleophilic properties allow them to facilitate reactions such as Michael additions and aldol reactions under mild conditions. For instance, studies have demonstrated the use of thioureas in synthesizing complex organic molecules with high yields and selectivity .

Case Studies

特性

IUPAC Name |

(5-fluoropyridin-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMMTYFIMUFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。